molecular formula C17H22FNO5 B11825541 Benzeneacetic acid, alpha-[[2-(1,3-dioxolan-2-yl)ethyl](2-methyl-1-oxopropyl)amino]-4-fluoro-

Benzeneacetic acid, alpha-[[2-(1,3-dioxolan-2-yl)ethyl](2-methyl-1-oxopropyl)amino]-4-fluoro-

Katalognummer: B11825541
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: QEZWMCGZNVHQBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- typically involves multiple steps. One common approach is to start with readily available raw materials and proceed through a series of esterification, amidation, and fluorination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H22FNO5

Molekulargewicht

339.4 g/mol

IUPAC-Name

2-[2-(1,3-dioxolan-2-yl)ethyl-(2-methylpropanoyl)amino]-2-(4-fluorophenyl)acetic acid

InChI

InChI=1S/C17H22FNO5/c1-11(2)16(20)19(8-7-14-23-9-10-24-14)15(17(21)22)12-3-5-13(18)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3,(H,21,22)

InChI-Schlüssel

QEZWMCGZNVHQBS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)N(CCC1OCCO1)C(C2=CC=C(C=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.